3-(3-Benzoylphenyl)propanenitrile
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Overview
Description
3-(3-Benzoylphenyl)propanenitrile is an organic compound with the molecular formula C16H13NO It is a derivative of benzophenone and is characterized by the presence of a nitrile group attached to a propanenitrile chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Benzoylphenyl)propanenitrile typically involves the reaction of benzophenone with acrylonitrile in the presence of a base. The reaction proceeds through a nucleophilic addition mechanism, where the nitrile group is introduced to the benzophenone structure. The reaction conditions often include the use of a solvent such as methanol and a base like sodium hydroxide. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of catalysts can enhance the reaction rate and selectivity, making the process more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(3-Benzoylphenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
3-(3-Benzoylphenyl)propanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-(3-Benzoylphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can act as a nucleophile, participating in various biochemical reactions. Additionally, the benzoyl group can interact with enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
2-(3-Benzoylphenyl)propionitrile: A closely related compound with similar chemical properties.
3-Benzoyl-alpha-methylphenylacetonitrile: Another derivative of benzophenone with a different substitution pattern.
Ketoprofen nitrile: A nitrile derivative of the non-steroidal anti-inflammatory drug ketoprofen.
Uniqueness
3-(3-Benzoylphenyl)propanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H13NO |
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Molecular Weight |
235.28 g/mol |
IUPAC Name |
3-(3-benzoylphenyl)propanenitrile |
InChI |
InChI=1S/C16H13NO/c17-11-5-7-13-6-4-10-15(12-13)16(18)14-8-2-1-3-9-14/h1-4,6,8-10,12H,5,7H2 |
InChI Key |
ZQGQYJOEFBMWQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CCC#N |
Origin of Product |
United States |
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